molecular formula C10H8N2O2S2 B7465604 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B7465604
M. Wt: 252.3 g/mol
InChI Key: PSRPYUHRWXQPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also exhibited antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide in lab experiments is its relatively low cost and easy synthesis. However, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for the study of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of novel materials using this compound as a building block. Another potential direction is the study of the mechanism of action of this compound, which can provide insights into its biological activities and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which can pave the way for its clinical use.

Synthesis Methods

The synthesis of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can be achieved through various methods, including the reaction of thioamide with acetyl chloride and thiazole-2-carboxylic acid, or the reaction of thioamide with acetic anhydride and thiazole-2-carboxylic acid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has been widely studied for its potential biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects. In addition, this compound has shown promising results in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c1-6(13)7-2-3-8(16-7)9(14)12-10-11-4-5-15-10/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRPYUHRWXQPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

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